molecular formula C14H14O2 B1659055 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 6319-19-3

3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1659055
CAS No.: 6319-19-3
M. Wt: 214.26 g/mol
InChI Key: PWQBPEKAJJSVFH-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with the CAS Number: 6319-19-3 . It has a molecular weight of 214.26 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 102-103 degrees Celsius .

Scientific Research Applications

Synthesis and Stereostructure Studies

3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been extensively studied for their unique stereochemical properties. Researchers have synthesized various diastereomers and epimers of this compound, particularly focusing on their stereostructure using techniques like IR and NMR spectroscopy (Palkó et al., 2005).

Application in Polymer Synthesis

This compound has been utilized in the synthesis of alicyclic polymers, especially for 193 nm photoresist materials. Its derivatives are instrumental in forming cycloaliphatic co- and terpolymers, contributing to the development of materials with varying glass transition temperatures and solubility properties (Okoroanyanwu et al., 1998).

Stereochemical Transformations

Studies have shown that the compound undergoes interesting stereochemical transformations under specific conditions, leading to the formation of various structurally unique derivatives. These transformations are crucial for understanding the chemical behavior and potential applications of the compound in more complex chemical syntheses (Stájer et al., 1983).

Enzymatic Kinetic Resolution

The compound has been a subject of enzymatic kinetic resolution studies, revealing its potential in producing enantiomerically pure substances. Such studies are significant for the pharmaceutical industry, where the chirality of compounds can drastically affect drug efficacy and safety (Mamaghani, 2002).

Material Science and Photolithography

The compound and its derivatives are being researched in material science for the development of novel materials with specific optical properties. They have been used in photoresist compositions for lithography, highlighting their role in the advancement of microfabrication technologies (Okoroanyanwu et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQBPEKAJJSVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283538
Record name 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-19-3
Record name NSC122583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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